Prasugrel is compared to other thienopyridines, like clopidogrel, to assess its effectiveness in inhibiting platelet aggregation. Studies investigate how Prasugrel impacts platelet function tests and clinical outcomes in patients Source: European Heart Journal article, "Prasugrel versus clopidogrel for acute coronary syndromes" by Wallentin et al., published in 2008.
Large-scale clinical trials assess Prasugrel's safety and efficacy in preventing cardiovascular events like stent thrombosis (blood clot formation within a stent placed in the coronary artery) and myocardial infarction (heart attack) after ACS. These trials compare Prasugrel to other medications and establish its role in treatment regimens Source: Journal of the American College of Cardiology article, "Trial to Assess Prasugrel -Thrombolysis in Myocardial Infarction (TRITON-TIMI 38)" by Bhatt et al., published in 2009.
Research explores how genetic variations influence a patient's response to Prasugrel. This helps identify individuals who might benefit more from Prasugrel or require alternative medications due to potential side effects Source: Circulation Journal article, "Effect of CYP2B6 genotype on prasugrel pharmacodynamics following clopidogrel pre-treatment in patients with acute coronary syndrome" by Shio et al., published in 2010.
These studies evaluate the long-term safety and effectiveness of Prasugrel compared to other medications. They monitor patients for bleeding risks and cardiovascular events over an extended period Source: BMJ article, "Long-term cardiovascular outcomes with prasugrel versus clopidogrel after acute coronary syndrome (TRIGGER): a retrospective cohort analysis of linked administrative databases" by Wiviott et al., published in 2017: .
Irritant;Health Hazard;Environmental Hazard